molecular formula C16H24N2O4S B1215982 2-phenylethanamine;sulfuric acid CAS No. 5471-08-9

2-phenylethanamine;sulfuric acid

Cat. No.: B1215982
CAS No.: 5471-08-9
M. Wt: 340.4 g/mol
InChI Key: HETQJCLNYNEHRE-UHFFFAOYSA-N
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Description

2-phenylethanamine;sulfuric acid is a chemical compound that belongs to the class of diphenethylamines It is a sulfate salt form of diphenethylamine, which is characterized by the presence of two phenyl groups attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenethylamine sulfate typically involves the reaction of diphenethylamine with sulfuric acid. The process can be summarized as follows:

    Starting Materials: Diphenethylamine and concentrated sulfuric acid.

    Reaction Conditions: The reaction is carried out by adding diphenethylamine to a container, followed by the addition of concentrated sulfuric acid. The mixture is stirred to ensure complete reaction.

    Product Formation: The reaction results in the formation of diphenethylamine sulfate as a white crystalline solid.

Industrial Production Methods

In an industrial setting, the production of diphenethylamine sulfate may involve similar steps but on a larger scale. The process may include:

    Bulk Handling: Large quantities of diphenethylamine and sulfuric acid are handled using automated systems.

    Controlled Reaction Conditions: The reaction is conducted in reactors with precise control over temperature, pressure, and mixing to ensure consistent product quality.

    Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity diphenethylamine sulfate.

Chemical Reactions Analysis

Types of Reactions

2-phenylethanamine;sulfuric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert diphenethylamine sulfate to its corresponding amine or other reduced forms.

    Substitution: The phenyl groups in diphenethylamine sulfate can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Corresponding amines or reduced forms.

    Substitution Products: Substituted diphenethylamine derivatives.

Scientific Research Applications

2-phenylethanamine;sulfuric acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with receptors and enzymes.

    Medicine: this compound is investigated for its potential therapeutic effects, particularly in the context of pain management and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of diphenethylamine sulfate involves its interaction with specific molecular targets, such as receptors and enzymes. For example, diphenethylamine derivatives have been shown to interact with the kappa opioid receptor, modulating its activity and leading to various physiological effects. The pathways involved may include G protein-coupled receptor signaling and other intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler analog with a single phenyl group attached to an ethylamine backbone.

    Diphenylamine: Lacks the ethylamine backbone but contains two phenyl groups attached to a nitrogen atom.

    N-Phenethyl-substituted Diphenethylamine: A derivative with an additional phenethyl group attached to the nitrogen atom.

Uniqueness

2-phenylethanamine;sulfuric acid is unique due to its specific structural features, including the presence of two phenyl groups and the sulfate salt form. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5471-08-9

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

2-phenylethanamine;sulfuric acid

InChI

InChI=1S/2C8H11N.H2O4S/c2*9-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5H,6-7,9H2;(H2,1,2,3,4)

InChI Key

HETQJCLNYNEHRE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.OS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.OS(=O)(=O)O

5471-08-9

Pictograms

Irritant

Related CAS

64-04-0 (Parent)

Synonyms

2-phenethylamine
2-phenylethylamine
2-phenylethylammonium chloride
beta-phenethylamine
beta-phenylethylamine
diphenethylamine sulfate
phenethylamine
phenethylamine conjugate acid
phenethylamine hydrobromide
phenethylamine hydrochloride
phenethylamine mesylate
phenethylamine perchlorate
phenethylamine sulfate
phenethylamine sulfate (2:1)
phenethylamine tosylate
phenethylamine, 15N-labeled cpd
phenethylamine, beta-(14)C-labeled cpd
phenethylamine, monolithium salt

Origin of Product

United States

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